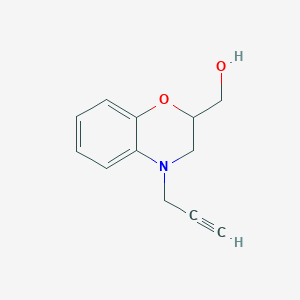
(4-Prop-2-ynyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Prop-2-ynyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol, also known as DIMBOA-M, is a natural compound found in various plants, including maize, wheat, and rye. This compound exhibits various biological activities and has gained significant attention in the scientific community due to its potential applications in agriculture, medicine, and other fields.
Mecanismo De Acción
The mechanism of action of (4-Prop-2-ynyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of various enzymes and the induction of oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various pathogens, and enhance plant growth. Furthermore, it has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Prop-2-ynyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol in lab experiments is its natural origin, making it a safer alternative to synthetic compounds. Moreover, its diverse biological activities make it a versatile compound for various applications. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (4-Prop-2-ynyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol. One area of research is the development of new synthesis methods to produce high yields of pure this compound. Moreover, there is a need for further studies to elucidate the mechanism of action of this compound and its potential applications in medicine and agriculture. Additionally, the development of new formulations to improve the solubility and bioavailability of this compound can enhance its potential use in various fields.
Métodos De Síntesis
The synthesis of (4-Prop-2-ynyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol involves the reaction of 2-acetylcyclohexanone with benzoxazinone in the presence of sodium methoxide. The resulting product is then reduced using sodium borohydride to obtain this compound. This method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
(4-Prop-2-ynyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol has been extensively studied for its potential applications in various fields. In agriculture, it has been shown to exhibit insecticidal properties and can be used as a natural pesticide. In addition, it has been shown to enhance plant growth and provide protection against various plant pathogens.
In medicine, this compound has been studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, it has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
(4-prop-2-ynyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-8-10(9-14)15-12-6-4-3-5-11(12)13/h1,3-6,10,14H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWRCHCFVBZSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC(OC2=CC=CC=C21)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,3-Dichlorophenyl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone](/img/structure/B2615885.png)

![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2615887.png)
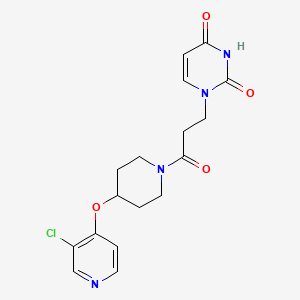
![N-(4-bromophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2615892.png)
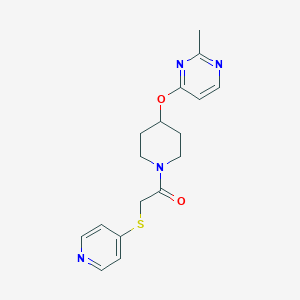
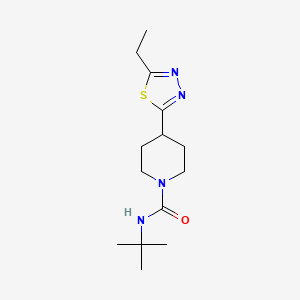
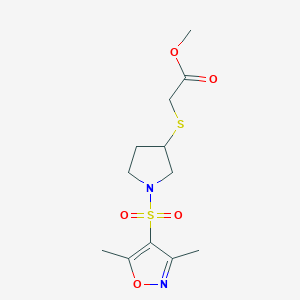
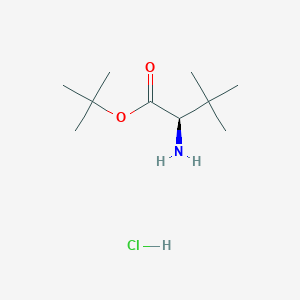
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)

![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2615905.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)